molecular formula C10H17IN2O B2821019 4-iodo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole CAS No. 1856056-14-8

4-iodo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole

Cat. No.: B2821019
CAS No.: 1856056-14-8
M. Wt: 308.163
InChI Key: FXVIMSIJUUXECT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-iodo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole is a heterocyclic compound that contains iodine, isopropyl, and propoxymethyl groups attached to a pyrazole ring

Properties

IUPAC Name

4-iodo-1-propan-2-yl-3-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17IN2O/c1-4-5-14-7-10-9(11)6-13(12-10)8(2)3/h6,8H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVIMSIJUUXECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=NN(C=C1I)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole typically involves the iodination of a pyrazole precursor. The reaction conditions often include the use of iodine or iodinating agents in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the selective introduction of the iodine atom at the desired position on the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-iodo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the iodine atom.

Scientific Research Applications

4-iodo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-iodo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-iodo-1-isopropyl-3-methyl-1H-pyrazole
  • 4-iodo-1-isopropyl-3-ethyl-1H-pyrazole
  • 4-iodo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole

Uniqueness

4-iodo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole is unique due to the presence of the propoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous for certain applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.